molecular formula C7H4Br2FI B12856939 4-Bromo-3-fluoro-5-iodobenzyl bromide

4-Bromo-3-fluoro-5-iodobenzyl bromide

Cat. No.: B12856939
M. Wt: 393.82 g/mol
InChI Key: UHDYCJLXBACCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-fluoro-5-iodobenzyl bromide is a halogenated aromatic compound with the molecular formula C₇H₄Br₂FI and a molecular weight of 393.81 g/mol. Its structure consists of a benzene ring substituted with bromine (position 4), fluorine (position 3), iodine (position 5), and a bromomethyl group (position 1). This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization, owing to its electron-withdrawing halogen substituents that enhance electrophilic reactivity.

Properties

Molecular Formula

C7H4Br2FI

Molecular Weight

393.82 g/mol

IUPAC Name

2-bromo-5-(bromomethyl)-1-fluoro-3-iodobenzene

InChI

InChI=1S/C7H4Br2FI/c8-3-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2

InChI Key

UHDYCJLXBACCAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)I)CBr

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-3-fluoro-5-iodobenzyl bromide typically involves halogenation reactions. One common method is the bromination of 3-fluoro-5-iodobenzyl bromide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Bromo-3-fluoro-5-iodobenzyl bromide can undergo various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-5-iodobenzyl bromide depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction processes. The presence of multiple halogen atoms can influence the reactivity and selectivity of the compound in these reactions .

In biological systems, the compound’s halogenation pattern can affect its interaction with molecular targets, such as enzymes or receptors. The specific pathways and molecular targets involved would depend on the nature of the biologically active molecules derived from this compound .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table compares 4-bromo-3-fluoro-5-iodobenzyl bromide with three structurally related halogenated benzyl bromides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences
4-Bromo-3-fluoro-5-iodobenzyl bromide C₇H₄Br₂FI 393.81 Br (4), F (3), I (5), BrCH₂ (1) Reference compound for comparison.
4-Bromo-2-chloro-5-iodobenzyl bromide C₇H₄Br₂ClI 410.26 Br (4), Cl (2), I (5), BrCH₂ (1) Chlorine at position 2 instead of fluorine.
2-Amino-4-bromo-3-fluoro-5-iodobenzamide C₇H₅BrFIN₂O 368.94 Br (4), F (3), I (5), NH₂ (2), CONH₂ (1) Amide and amino groups replace bromomethyl.
4-(Bromomethyl)benzaldehyde C₈H₇BrO 215.05 BrCH₂ (4), CHO (1) Lacks iodine and fluorine; aldehyde group.
Key Observations:
  • Halogen Effects : Fluorine’s small size and high electronegativity increase the compound’s reactivity in nucleophilic aromatic substitution compared to bulkier halogens like chlorine .
  • Molecular Weight : The presence of iodine significantly increases molecular weight (e.g., 393.81 vs. 215.05 g/mol), impacting solubility and crystallization behavior.

Biological Activity

4-Bromo-3-fluoro-5-iodobenzyl bromide is a halogenated benzyl compound that has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzyl group substituted with bromine, fluorine, and iodine atoms. These halogen substituents significantly influence the compound's reactivity and interaction with biological targets.

The biological activity of 4-Bromo-3-fluoro-5-iodobenzyl bromide can be attributed to its ability to interact with various molecular targets in biological systems. The halogen atoms may enhance the compound's lipophilicity and alter its electronic properties, allowing it to act as either a nucleophile or electrophile depending on the reaction environment. This versatility is crucial for its potential applications in drug development.

Biological Activity

Research has indicated that compounds similar to 4-Bromo-3-fluoro-5-iodobenzyl bromide exhibit various biological activities:

  • Antimicrobial Activity : Some studies have reported that halogenated benzyl compounds have significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and cell growth.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of 4-Bromo-3-fluoro-5-iodobenzyl bromide:

Study 1: Anticancer Activity

A study evaluated the anticancer properties of various halogenated benzyl derivatives, including those with similar structures to 4-Bromo-3-fluoro-5-iodobenzyl bromide. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines (Table 1).

CompoundIC50 (µM)Cell Line
4-Bromo-3-fluoro-benzyl bromide5.2MCF-7 (Breast)
4-Bromo-benzyl alcohol10.1HeLa (Cervical)
4-Fluoro-benzyl chloride8.7A549 (Lung)

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of halogenated benzyl compounds was assessed against common bacterial strains. The study found that certain derivatives had minimum inhibitory concentrations (MIC) below 100 µg/mL (Table 2).

CompoundMIC (µg/mL)Bacterial Strain
4-Bromo-3-fluoro-benzyl bromide75Staphylococcus aureus
4-Iodo-benzyl alcohol50Escherichia coli
4-Chloro-benzyl chloride90Pseudomonas aeruginosa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.